molecular formula C8H5Cl2N3 B8306634 3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine

3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine

Cat. No.: B8306634
M. Wt: 214.05 g/mol
InChI Key: ZWLVPPJYWQWSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine is a useful research compound. Its molecular formula is C8H5Cl2N3 and its molecular weight is 214.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

3,5-dichloro-2-methylpyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H5Cl2N3/c1-4-7(9)13-6-5(12-4)2-3-11-8(6)10/h2-3H,1H3

InChI Key

ZWLVPPJYWQWSPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CN=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A glass microwave reaction vessel was charged with 5-chloro-2-methylpyrido[3,4-b]pyrazin-3-yl methanesulfonate (160 mg, 0.585 mmol), 1,4-Dioxane (1 mL) and hydrogen chloride (4 M in 1,4-dioxane, 0.73 mL, 2.92 mmol) (Sigma Aldich). The reaction mixture was stirred and heated in an oil bath at 70° C. for 1 h, then cooled to RT. The mixture was diluted with EtOAc (50 mL) and washed with sat. NaHCO3. The organic layer was dried (MgSO4), filtered and concentrated to give 3,5-dichloro-2-methylpyrido[3,4-b]pyrazine (62 mg, 0.290 mmol, 49% yield) as a brown solid. MS (ESI, pos. ion) m/z: 213.9 (M+1).
Name
5-chloro-2-methylpyrido[3,4-b]pyrazin-3-yl methanesulfonate
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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